molecular formula C27H35BrN2O4S2 B12026099 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid CAS No. 618076-97-4

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid

Cat. No.: B12026099
CAS No.: 618076-97-4
M. Wt: 595.6 g/mol
InChI Key: HRBCCDYDMOTRKH-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that belongs to the class of heterocyclic building blocks This compound is characterized by its unique structure, which includes a brominated indoline moiety and a thioxothiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves multiple steps, starting with the preparation of the indoline and thioxothiazolidinone intermediates. The bromination of the indoline ring is typically achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent formation of the thioxothiazolidinone ring involves the reaction of a thioamide with a carbonyl compound in the presence of a base.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. These methods ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indoline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The brominated indoline moiety and thioxothiazolidinone ring are believed to play crucial roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
  • 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one

Uniqueness

What sets 11-(5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid apart from similar compounds is its unique undecanoic acid side chain. This structural feature may confer distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

618076-97-4

Molecular Formula

C27H35BrN2O4S2

Molecular Weight

595.6 g/mol

IUPAC Name

11-[(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid

InChI

InChI=1S/C27H35BrN2O4S2/c1-2-3-11-16-29-21-15-14-19(28)18-20(21)23(25(29)33)24-26(34)30(27(35)36-24)17-12-9-7-5-4-6-8-10-13-22(31)32/h14-15,18H,2-13,16-17H2,1H3,(H,31,32)/b24-23-

InChI Key

HRBCCDYDMOTRKH-VHXPQNKSSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.